

2,4-Dimethyl-3-cyclohexenecarboxaldehyde in fragrance and flavor chemistry

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

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An In-Depth Guide to **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** in Fragrance and Flavor Chemistry

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and development professionals on the application of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**. It explores its synthesis, olfactory properties, analytical protocols, and its role as a versatile precursor for novel fragrance and flavor compounds.

Introduction and Significance

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a synthetic aldehyde, is a cornerstone ingredient in the modern perfumer's palette. It is valued for its powerful and fresh green, citrusy, and slightly herbaceous aroma profile.[1][2][3][4] Commercially, it is available as a mixture of isomers, primarily the 2,4- and 3,5-dimethyl variants, which contributes to its complex and multifaceted scent.[5] This compound is widely known by several trade names, including Triplal®, Ligustral, Vertocitral, and Cyclal C, reflecting its importance across major fragrance and flavor houses.[2][3][4] Its primary application lies in imparting a vibrant, natural-smelling green note to a wide array of products, from fine fragrances and cosmetics to household cleaners.[2][3][6] Beyond its direct use, its chemical structure serves as a valuable starting point for the synthesis of more complex derivatives with unique olfactory properties.[7][8][9]

Physicochemical and Olfactory Characteristics

The utility of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** stems from its distinct chemical and sensory properties. The commercial product is typically a mixture of cis- and trans-isomers, which are challenging to separate and are generally used together in formulations.^{[2][3]}

Table 1: Physicochemical Properties of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**

Property	Value	Source(s)
CAS Number	68039-49-6 (for the 2,4-isomer)	^{[2][3][8]}
Molecular Formula	C ₉ H ₁₄ O	^{[6][8]}
Molecular Weight	138.21 g/mol	^{[6][8]}
Appearance	Colorless to pale yellow clear liquid	^{[2][8]}
Odor Profile	Strong, green, aldehydic, leafy, with citrus and herbaceous notes	^{[1][2][3][10]}
Boiling Point	165 - 197 °C	^{[2][3][8]}
Density	~0.93 g/mL at 25 °C	^{[2][3]}
Refractive Index	n _{20/D} ~1.473	^{[2][3]}

Isomeric Impact on Olfactory Profile

The composition of the isomeric mixture is critical to the final scent profile. The predominant isomer, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, provides the characteristic strong, fresh green aroma.^[5] The minor isomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, possesses a weaker green character.^[5] This synergy between isomers creates a more rounded and natural-smelling fragrance than a single isomer might achieve alone. This highlights a key principle in fragrance chemistry: the subtle interplay of related molecules often yields a more desirable and complex sensory experience.

Synthesis Pathway: The Diels-Alder Reaction

The industrial synthesis of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** is a classic example of a Diels-Alder reaction. This cycloaddition reaction is efficient and forms the core cyclohexene ring structure. The primary reactants are 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).^{[2][3][4]}

The causality behind this choice of reaction is its high atom economy and stereospecificity, allowing for the direct construction of the cyclic aldehyde from readily available acyclic precursors.

Caption: Fig. 1: Diels-Alder synthesis pathway.

Application Notes & Protocols

Application in Fragrance Formulations

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is used to create fresh, green, and natural accords. Its high odor intensity means it is effective even at low concentrations. It finds use in:

- Fine Fragrances: To provide a sharp, green top note.
- Personal Care: In shampoos, soaps, and body lotions for a fresh, clean scent.^{[10][11]} It demonstrates good stability in these bases.^[10]
- Household Products: In cleaners and air fresheners to convey a sense of outdoor freshness.^[3]

Protocol 1: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for identifying and assessing the purity of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**, including the relative abundance of its isomers. This is a self-validating system as the mass spectrum provides a molecular fingerprint, confirming the identity established by the retention time.

Objective: To confirm the identity and determine the purity and isomer ratio of a sample.

Materials & Reagents:

- Sample of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**
- High-purity solvent (e.g., Ethanol or Dichloromethane)
- Volumetric flasks and pipettes
- GC vials

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Workflow:

Caption: Fig. 2: GC-MS analytical workflow.

Step-by-Step Procedure:

- **Sample Preparation:** Prepare a 1% (w/v) solution of the aldehyde in the chosen solvent. This dilution is crucial to avoid column overloading and ensure sharp peaks.
- **Instrument Setup:** Set up the GC-MS with an appropriate temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
- **Injection:** Inject 1 µL of the prepared sample into the GC.
- **Data Acquisition:** Acquire data in full scan mode for the MS to identify compounds and use the FID signal for accurate quantification.
- **Data Analysis:**

- Identify the peaks corresponding to the 2,4-dimethyl and 3,5-dimethyl isomers by comparing their mass spectra to a reference library. The molecular ion peak (m/z 138) and characteristic fragmentation patterns will confirm identity.
- Calculate the area of each peak from the FID chromatogram.
- Determine the purity by expressing the total area of the isomer peaks as a percentage of the total area of all peaks.
- Calculate the isomer ratio from the relative peak areas.

Protocol 2: Olfactory Evaluation for Sensory Profiling

Objective: To characterize the odor profile and intensity of the material.

Materials:

- Sample of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**
- Odorless solvent (e.g., Dipropylene Glycol - DPG, or Ethanol)
- Standard perfumer's smelling strips
- Glass beakers

Procedure:

- Preparation: Prepare dilutions of the sample in the solvent. A 10% solution is standard for initial evaluation, with further dilutions (e.g., 1%, 0.1%) to assess its character at different concentrations.
- Dipping: Dip smelling strips into the solutions, ensuring they are submerged to the same depth (~1 cm) for consistency.
- Evaluation:
 - Top Note: Evaluate the strip immediately after dipping to assess the initial, most volatile character. Note the intensity and descriptors (e.g., sharp, green, citrus).

- Dry Down: Place the strips on a labeled rack and evaluate them at set intervals (e.g., 10 min, 1 hr, 4 hrs, 24 hrs) to observe the evolution of the scent as the material evaporates. This reveals the heart and base notes of the ingredient.
- Data Recording: Use a standardized scoresheet to record odor descriptors, intensity (on a scale, e.g., 1-10), and tenacity (how long the odor lasts).

Advanced Applications: A Precursor for Novel Aromas

The aldehyde functional group in **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** is a reactive handle for chemical modification, allowing for the creation of new aroma chemicals. A key pathway is the oxidation of the aldehyde to a carboxylic acid, followed by esterification.^{[5][7]} This process transforms the sharp green-aldehydic note into a diverse range of fruity and floral scents.

Caption: Fig. 3: Synthesis of derivatives.

Table 2: Olfactory Properties of Ester Derivatives^[7]

Ester Derivative (from acid)	Olfactory Description
Methyl Ester	Hesperidic-fruity, grapefruit notes
Ethyl Ester	Hesperidic-fruity, grapefruit notes
Propyl Ester	Typical ester notes, aldehydic tonality, watermelon
Pentyl Ester	Fruity-green with a fatty aldehydic character

This demonstrates how a single, powerful raw material can be a gateway to a family of related ingredients, expanding the creative options for perfumers and flavorists.

Safety and Regulatory Landscape

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is subject to regulatory standards to ensure its safe use in consumer products.

- **Hazard Identification:** The compound is classified as a potential skin sensitizer.[6] The GHS classification includes the H317 warning: "May cause an allergic skin reaction".[6]
- **Safety Assessment:** The Research Institute for Fragrance Materials (RIFM) has evaluated the safety of this ingredient, concluding it is safe for use under the conditions established by the International Fragrance Association (IFRA).[12] The RIFM assessment found the material not to be genotoxic.[12]
- **IFRA Standards:** IFRA sets concentration limits for the use of this material in various consumer product categories to minimize the risk of skin sensitization.[13] The limits apply to the sum of all isomers.[13]

Table 3: Selected IFRA 49th Amendment Restriction Limits[13]

Category	Product Type	Max Concentration (%)
Category 1	Lip Products	0.45%
Category 2	Deodorants	0.14%
Category 4	Fine Fragrance	2.5%
Category 5A	Body Cream	0.64%
Category 9	Soap	4.9%
Category 10A	Household Cleaners	18.0%
Category 12	Non-skin contact (e.g., Candles)	No Restriction

Professionals must strictly adhere to these guidelines during product formulation.

Conclusion

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is more than just a fragrance ingredient; it is a versatile molecular tool. Its powerful and distinctive green aroma, combined with its potential as a precursor for a wide range of derivatives, makes it invaluable in both fragrance and flavor creation. A thorough understanding of its synthesis, isomeric complexity, analytical validation, and regulatory constraints is essential for its effective and safe application. As sensory

preferences evolve, the continued exploration of this aldehyde and its derivatives will undoubtedly lead to new and innovative scent and taste experiences.

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